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Compound of Interest

Compound Name: 4'-Aminopropiophenone

Cat. No.: B373789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Aminopropiophenone, a compound

of significant interest in various fields, from toxicology and wildlife management to its potential

as a precursor in pharmaceutical synthesis. This document covers its fundamental chemical

identity, physicochemical properties, detailed experimental protocols, and its role in relevant

biological pathways.

Chemical Identity and Synonyms
4'-Aminopropiophenone is an aromatic organic compound featuring both a ketone and an

amine functional group. Its systematic and common identifiers are crucial for accurate

documentation and research.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-

(4-aminophenyl)propan-1-one.[1][2][3][4][5]

The compound is also widely known by several synonyms, which are frequently encountered in

scientific literature and chemical databases. The most common of these is the acronym PAPP,

derived from its synonym p-Aminopropiophenone (or para-Aminopropiophenone).[1][2][3][6]

Common Synonyms:

p-Aminopropiophenone (PAPP)[1][2]
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4-Aminopropiophenone[1][3]

1-(4-Aminophenyl)-1-propanone[1][2]

Ethyl p-aminophenyl ketone[1][3]

Paraminopropiophenone[1]

4-Propionylaniline[1]

NSC-3187[1]

Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of 4'-
Aminopropiophenone is essential for its handling, application, and analysis. The following

table summarizes key quantitative data.
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Property Value Reference

Identifiers

CAS Number 70-69-9 [1][2][7]

PubChem CID 6270 [1]

EC Number 200-742-7 [1]

UN Number 2811 [1]

Molecular Properties

Molecular Formula C₉H₁₁NO [1][2][7]

Molecular Weight 149.19 g/mol [1][2]

IUPAC Name
1-(4-aminophenyl)propan-1-

one
[1][2][3]

InChI Key
FSWXOANXOQPCFF-

UHFFFAOYSA-N
[2]

Canonical SMILES CCC(=O)C1=CC=C(C=C1)N [1][2]

Physical Properties

Physical State
Yellow-brown crystalline

powder/needles
[1][4][7]

Melting Point 135-143 °C [2][4]

Boiling Point ~305.8 °C [4]

Water Solubility 352 mg/L at 37.5 °C [2]

Solubility in Solvents Soluble in DMSO and alcohol [2][4][7]

pKa 2.86 (Predicted) [7]

Density ~1.067 - 1.1 g/cm³ at 20°C [2]

Vapor Pressure 5.02 x 10⁻⁴ mm Hg at 25°C [4]

Flash Point 138.7 °C [2][4]
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Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and biological

evaluation of 4'-Aminopropiophenone.

Synthesis Protocol: Friedel-Crafts Acylation
A common and effective method for the synthesis of 4'-Aminopropiophenone is the Friedel-

Crafts acylation of aniline.[3] This reaction involves the introduction of a propionyl group onto

the aromatic ring of aniline using propionyl chloride and a Lewis acid catalyst, typically

aluminum chloride (AlCl₃).

Materials:

Aniline

Propionyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated

Sodium hydroxide (NaOH) solution

Ice

Separatory funnel, round-bottom flask, condenser, magnetic stirrer

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 to 1.2

equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or

argon). Cool the mixture in an ice bath to 0-5 °C.
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Formation of Acylium Ion: Slowly add propionyl chloride (1.0 equivalent) to the stirred

suspension of AlCl₃ in DCM. The addition should be dropwise to control the exothermic

reaction. Stir the mixture for 15-20 minutes at 0-5 °C to allow for the formation of the acylium

ion electrophile.

Acylation Reaction: Dissolve aniline (1.0 equivalent) in anhydrous DCM and add it to the

dropping funnel. Add the aniline solution dropwise to the reaction mixture, maintaining the

internal temperature below 10 °C.

Reaction Completion: After the addition is complete, remove the ice bath and allow the

reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction

goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up: Carefully quench the reaction by pouring the mixture slowly onto crushed ice

containing concentrated HCl. This will decompose the aluminum chloride complex.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract

the aqueous layer two more times with dichloromethane.

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, a

saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with

brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 1-(4-

aminophenyl)propan-1-one.

Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)
Quantitative analysis of 4'-Aminopropiophenone in various matrices can be achieved using

reverse-phase HPLC with UV detection.

Instrumentation & Conditions:
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HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-

Vis detector.

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer,

pH 4.0) and an organic modifier (e.g., methanol or acetonitrile). A typical starting point could

be 80:20 (v/v) buffer:methanol.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV detection at the maximum absorbance wavelength (λmax) of 4'-
Aminopropiophenone, which is approximately 310 nm.[4]

Injection Volume: 10-20 µL.

Procedure:

Standard Preparation: Prepare a stock solution of 4'-Aminopropiophenone reference

standard in the mobile phase. Create a series of calibration standards by serial dilution of the

stock solution to cover the expected concentration range of the samples.

Sample Preparation:

For Bulk Drug/Formulations: Accurately weigh the sample and dissolve it in the mobile

phase to achieve a concentration within the calibration range. Sonication may be used to

aid dissolution. Filter the sample through a 0.45 µm syringe filter before injection.

For Biological Fluids (e.g., Blood Plasma): Perform a protein precipitation step by adding a

solvent like acetonitrile or methanol (e.g., 3 parts solvent to 1 part plasma). Vortex and

centrifuge to pellet the precipitated proteins. Collect the supernatant, evaporate the

solvent under a stream of nitrogen, and reconstitute the residue in the mobile phase. Filter

before injection.

Analysis: Inject the prepared standards and samples onto the HPLC system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b373789?utm_src=pdf-body
https://www.benchchem.com/product/b373789?utm_src=pdf-body
https://brieflands.com/journals/ijpr/articles/123826
https://www.benchchem.com/product/b373789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b373789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification: Construct a calibration curve by plotting the peak area of the standards

against their known concentrations. Determine the concentration of 4'-
Aminopropiophenone in the samples by interpolating their peak areas from the calibration

curve.

Biological Activity Protocol: In Vitro Methemoglobin
Induction
The primary toxic effect of 4'-Aminopropiophenone is the induction of methemoglobinemia.[8]

This protocol outlines an in vitro method to assess its methemoglobin-forming potential using

red blood cells (RBCs).

Materials:

Freshly drawn whole blood (e.g., from rat, dog, or human) with an anticoagulant (e.g.,

heparin).

Phosphate-buffered saline (PBS), pH 7.4.

4'-Aminopropiophenone (PAPP).

Co-oximeter or a spectrophotometer capable of measuring absorbance at 630 nm.

Incubator or water bath at 37 °C.

Centrifuge.

Procedure:

RBC Preparation: Centrifuge the whole blood at 1,500 x g for 10 minutes. Aspirate and

discard the plasma and buffy coat. Wash the remaining RBCs three times by resuspending

them in cold PBS and centrifuging. After the final wash, resuspend the RBC pellet in PBS to

create a 5% hematocrit suspension.

Incubation: Prepare different concentrations of PAPP by dissolving it in a suitable solvent

(e.g., DMSO, ensuring the final solvent concentration in the incubation mixture is low,

typically <1%).
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In test tubes, add the RBC suspension and the PAPP solutions to achieve the desired final

concentrations. Include a vehicle control (RBCs with solvent only) and a positive control if

available (e.g., sodium nitrite).

Incubate the tubes at 37 °C for a set time period (e.g., 1-2 hours) with gentle shaking.

Measurement of Methemoglobin (MetHb):

Using a Co-oximeter: This is the most direct method. Follow the manufacturer's

instructions to measure the percentage of MetHb in the blood samples.

Using a Spectrophotometer (Evelyn and Malloy method): a. Lyse the RBCs by adding a

small aliquot of the incubated sample (e.g., 0.1 mL) to a hypotonic phosphate buffer

solution. b. Measure the absorbance of the lysate at 630 nm (A₁). This absorbance is

primarily due to MetHb. c. Add a few crystals of potassium cyanide (KCN) to the cuvette.

KCN converts MetHb to cyanomethemoglobin, which does not absorb at 630 nm. d. After

a few minutes, measure the absorbance again at 630 nm (A₂). e. The change in

absorbance (A₁ - A₂) is proportional to the MetHb concentration. A total hemoglobin

measurement is also required to calculate the percentage.

Data Analysis: Calculate the percentage of MetHb for each PAPP concentration and

compare it to the control. Plot the MetHb percentage against the PAPP concentration to

determine a dose-response relationship.

Biological Pathways and Mechanisms of Action
Understanding the biological interactions of 4'-Aminopropiophenone is critical for both

toxicology and drug development.

Mechanism of Methemoglobinemia Induction
The toxicity of PAPP is not direct but occurs through metabolic activation.[3][4] In the body,

PAPP is metabolized, primarily by cytochrome P450 enzymes in the liver, to its active

metabolite, N-hydroxylaminopropiophenone (PHAPP). This metabolite is a potent oxidizing

agent that can directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺),

forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen,
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leading to cellular hypoxia. This process can create a futile redox cycle, where a single

molecule of the metabolite can lead to the formation of many molecules of methemoglobin.[3]

4'-Aminopropiophenone
(PAPP)

N-hydroxylaminopropiophenone
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Metabolism
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Hemoglobin (Fe²⁺)
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Leads to
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Metabolic activation and mechanism of PAPP-induced methemoglobinemia.

Relevance in Drug Development: Precursor for Kinase
Inhibitors
While 4'-Aminopropiophenone itself is primarily known for its toxicity, its chemical structure—

an aminophenyl ketone—makes it a relevant starting material or structural analogue for the

synthesis of more complex heterocyclic compounds used in drug development. Specifically, the

quinazoline and quinazolinone scaffolds are core components of many approved Epidermal

Growth Factor Receptor (EGFR) inhibitors used in cancer therapy, such as gefitinib and

erlotinib.[2][3][4][6] EGFR is a receptor tyrosine kinase that, when mutated or overexpressed,

can drive tumor cell proliferation and survival. Inhibitors block the ATP-binding site of the kinase

domain, preventing downstream signaling.
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The synthesis of such inhibitors often involves precursors containing an amino group on an

aromatic ring, which is then used to construct the heterocyclic quinazoline system.

Simplified EGFR Signaling Pathway
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Role of quinazoline-based inhibitors in the EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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